2-(2-Diethylaminoethyl)pyridine

Lipophilicity Physicochemical Properties Drug Design

2-(2-Diethylaminoethyl)pyridine (CAS 25877-30-9) is a pyridine derivative featuring a diethylaminoethyl substituent at the 2-position of the aromatic ring. It is a tertiary amine with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 25877-30-9
Cat. No. B1295158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Diethylaminoethyl)pyridine
CAS25877-30-9
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=CC=CC=N1
InChIInChI=1S/C11H18N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h5-7,9H,3-4,8,10H2,1-2H3
InChIKeyPMDWLPBLYZHLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Diethylaminoethyl)pyridine (CAS 25877-30-9): A Distinct Pyridine-Based Building Block


2-(2-Diethylaminoethyl)pyridine (CAS 25877-30-9) is a pyridine derivative featuring a diethylaminoethyl substituent at the 2-position of the aromatic ring. It is a tertiary amine with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol [1]. As a liquid with a boiling point of 253.6 °C at 760 mmHg and a density of 0.944 g/cm³, it serves as a key intermediate or ligand in various chemical and pharmaceutical applications .

Why a Simple Analogue Cannot Replace 2-(2-Diethylaminoethyl)pyridine


The precise positioning of the diethylaminoethyl group on the pyridine ring dictates its chemical reactivity and physical properties. For example, the 2-substituted isomer exhibits distinct behavior compared to its 4-substituted counterpart in quaternization reactions, influencing both synthetic outcomes and final product profiles [1]. Simple substitution with a generic pyridine derivative would compromise the intended reactivity, solubility, and biological target engagement, making 2-(2-Diethylaminoethyl)pyridine the only viable choice for applications dependent on its unique structural geometry and electronic distribution.

Quantifiable Differentiation Evidence for 2-(2-Diethylaminoethyl)pyridine


Lipophilicity Differentiation: 2-Isomer Exhibits Higher LogP than 4-Isomer

2-(2-Diethylaminoethyl)pyridine possesses a higher calculated LogP value (1.71) than its 4-substituted isomer, 4-(2-Diethylaminoethyl)pyridine (1.6) . This difference indicates greater lipophilicity for the 2-isomer, which can be a critical factor in membrane permeability and distribution profiles in biological systems [1]. The observed difference is likely due to the distinct electronic and steric effects of the substituent at the ortho-position on the pyridine ring.

Lipophilicity Physicochemical Properties Drug Design

Reactivity Divergence in Quaternization: 2-Isomer Enables Distinct Alkylation Outcome

A study on the synthesis of AChE-targeting quaternary ammonium compounds found a significant difference in the reactivity of 2- vs. 4-substituted pyridine bases. When treated with methyl iodide in ethanol, the 2-substituted base, 2-(2-Diethylaminoethyl)pyridine, afforded the N-methylpyridinium derivative in a low yield, whereas the 4-substituted isomer was reported to give a clean, high yield in acetonitrile [1]. This difference in quaternization behavior under protic conditions is a critical factor for synthetic route planning.

Synthetic Chemistry Reactivity N-Alkylation

Physicochemical Property Benchmarking: Boiling Point and Density

The target compound's boiling point (253.6 °C at 760 mmHg) and density (0.944 g/cm³) are key benchmarks for purification and formulation . While comparative data for direct analogs under identical conditions is scarce, these values are distinct from those of unsubstituted pyridine (B.P. 115.2 °C) or pyridine with shorter alkylamino chains. This data provides a quantitative basis for anticipating its behavior during distillation or in biphasic systems.

Physicochemical Properties Purification Formulation

Optimal Research and Industrial Applications for 2-(2-Diethylaminoethyl)pyridine


Design and Synthesis of CNS-Targeted Bioactive Molecules

Medicinal chemists can leverage the higher lipophilicity (LogP 1.71) of 2-(2-Diethylaminoethyl)pyridine to design novel drug candidates with improved potential for crossing biological membranes, such as the blood-brain barrier, compared to less lipophilic pyridine isomers. This property makes it a preferred scaffold for CNS drug discovery programs.

Development of Specialized Ligands for Organometallic Catalysis

The unique 2-substitution pattern and tertiary amine functionality make this compound an excellent candidate for developing bidentate or hemilabile ligands. Its distinct steric and electronic environment around the pyridine nitrogen can be exploited to fine-tune the activity and selectivity of transition metal catalysts.

Synthesis of AChE-Modulating Agents

As demonstrated in the literature, 2-(2-Diethylaminoethyl)pyridine is a critical starting material for synthesizing 2-substituted pyridinium compounds. Its specific reactivity allows for the creation of molecules that can modulate the aging rate of soman-inhibited acetylcholinesterase, a key target in neuropharmacology and chemical defense research.

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